molecular formula C6H5N5O2 B3211019 4-Nitro-1'H-1,4'-bipyrazole CAS No. 108262-25-5

4-Nitro-1'H-1,4'-bipyrazole

Cat. No.: B3211019
CAS No.: 108262-25-5
M. Wt: 179.14 g/mol
InChI Key: PNYCEXACACLEIC-UHFFFAOYSA-N
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Description

4-Nitro-1'H-1,4'-bipyrazole is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and materials science. Its structure, featuring a nitro group on a bipyrazole scaffold, makes it a valuable building block for creating novel compounds with diverse properties. In pharmaceutical research, pyrazole and bipyrazole derivatives are extensively investigated for their broad pharmacological potential. Studies on related structures have shown that such compounds can exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects . The nitro group on the heterocyclic ring can be a key pharmacophore, contributing to biological activity and serving as a synthetic handle for further chemical modifications. For instance, nitro-containing heterocycles are explored as potential antitrypanosomal agents , and pyrazole-based structures have been developed as covalent inhibitors for enzymes like thrombin, demonstrating a serine-trapping mechanism of action . Beyond pharmaceutical applications, this compound holds promise in material science. Nitro-pyrazole derivatives are known as electron-deficient components and have been utilized in the development of high-energy materials . Furthermore, its structural features make it a potential candidate for synthesizing organic dyes, liquid crystals, and functional polymers . Researchers can leverage this compound as a key precursor to develop new materials with specific electronic or energetic characteristics. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-nitro-1-(1H-pyrazol-4-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c12-11(13)6-3-9-10(4-6)5-1-7-8-2-5/h1-4H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYCEXACACLEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310304
Record name 4-Nitro-1,4′-bi-1H-pyrazole
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Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108262-25-5
Record name 4-Nitro-1,4′-bi-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108262-25-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1,4′-bi-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Nitro 1 H 1,4 Bipyrazole and Its Precursors

Strategies for Constructing the 1,4'-Bipyrazole Core

The formation of the essential 1,4'-bipyrazole linkage can be accomplished through several synthetic routes. These strategies primarily involve building the pyrazole (B372694) rings and then connecting them or forming one pyrazole ring onto an existing one.

Cycloaddition Reactions in Bipyrazole Synthesis

Cycloaddition reactions, particularly [3+2] cycloadditions, are a powerful tool for the construction of pyrazole rings. organic-chemistry.org These reactions involve the combination of a three-atom component with a two-atom component to form a five-membered ring. In the context of bipyrazole synthesis, this can involve the reaction of a pyrazole-containing 1,3-dipole with an alkyne or alkene, or vice versa.

One common approach is the 1,3-dipolar cycloaddition of sydnones with alkynes. nih.gov Sydnones, which are mesoionic heterocyclic aromatic compounds, can react with alkynes to yield pyrazoles. nih.gov For instance, the reaction of a sydnone (B8496669) with an alkyne can lead to the formation of two regioisomeric pyrazoles, which can often be separated by chromatography. nih.gov Another example involves the 1,3-dipolar cycloaddition of a nitrilimine, generated in situ from an arylhydrazone, with a vinyl derivative to produce a 1,3,5-substituted pyrazole. nih.gov

Reactant 1Reactant 2Reaction TypeProductRef
SydnoneAlkyne1,3-Dipolar Cycloaddition1,3,4,5-Substituted Pyrazoles nih.gov
Arylhydrazone (in situ Nitrilimine)Vinyl Derivative1,3-Dipolar Cycloaddition1,3,5-Substituted Pyrazole nih.gov
Arylsydnonesα,β-Unsaturated Ketone1,3-Dipolar CycloadditionTrisubstituted Pyrazole nih.gov

Cross-Coupling Approaches for Bipyrazole Linkage

Modern cross-coupling reactions provide a versatile and efficient means to connect two pre-existing pyrazole rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly noteworthy. nih.gov These methods allow for the formation of a C-C bond between two pyrazole moieties, typically by reacting a pyrazole-boronic acid or ester with a halopyrazole in the presence of a palladium catalyst and a base. nih.gov

The use of specific ligands, such as Cy-BippyPhos, can be crucial for the success of these couplings, facilitating reactions like the Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings. sigmaaldrich.com The Negishi cross-coupling, which utilizes organozinc reagents, has also been successfully applied in the synthesis of C-substituted pyrazoles and bi(hetero)aryls. beilstein-journals.org While effective, these reactions can sometimes be hindered by the presence of unprotected N-H groups on the pyrazole rings, which can inhibit the catalyst. nih.gov

Coupling ReactionReactantsCatalyst/LigandKey FeaturesRef
Suzuki-MiyauraPyrazole-boronic acid & HalopyrazolePalladium catalyst, BaseForms C-C bond between pyrazole rings. nih.gov
NegishiIodopyrazole & Organozinc halidePalladium catalystEffective for C-C bond formation at pyrazole C-4. beilstein-journals.org
Various Cross-CouplingsHalopyrazole & various organometallicsCy-BippyPhosBroad applicability for different coupling types. sigmaaldrich.com

Classical Heterocycle Annulation Methods

Classical methods for forming heterocyclic rings, often involving condensation reactions, remain a cornerstone of pyrazole synthesis. A widely used approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com This method is straightforward but can lead to a mixture of regioisomers if the 1,3-dicarbonyl compound is unsymmetrical. mdpi.com

A specific example leading to a 1,4'-bipyrazole involves the condensation of 2-(4-nitro-1H-pyrazol-1-yl)malonaldehyde with hydrazine hydrate (B1144303). researchgate.net Another strategy involves the reaction of 1,3-dipyridinyl-1,3-propanediones with hydrazines to form 1,3,5-trisubstituted pyrazoles, which can then be further functionalized. beilstein-journals.org Annulation reactions, where a new ring is fused onto an existing one, are also employed. For example, pyrazolo[1,5-a]pyrimidines can be synthesized from 3-aminopyrazole (B16455) and 1,3-dicarbonyl compounds. cdnsciencepub.com

ReactantsMethodProductRef
1,3-Dicarbonyl Compound & Hydrazine DerivativeCondensationPolysubstituted Pyrazole mdpi.com
2-(4-Nitro-1H-pyrazol-1-yl)malonaldehyde & Hydrazine HydrateCondensation4-Nitro-1'H-1,4'-bipyrazole researchgate.net
3-Aminopyrazole & 1,3-Dicarbonyl CompoundCyclizationPyrazolo[1,5-a]pyrimidine cdnsciencepub.com

Regioselective Introduction of the Nitro Group at the 4-Position

Once the bipyrazole core is established, the next critical step is the introduction of a nitro group specifically at the 4-position of one of the pyrazole rings. This requires careful control of reaction conditions to achieve the desired regioselectivity.

Nitration Protocols Applied to Bipyrazole Systems

Direct nitration is a common method for introducing a nitro group onto an aromatic ring. For pyrazole systems, a mixture of nitric acid and sulfuric acid ("mixed acid") is often used. acs.org The conditions of the nitration can be tuned to control the degree of nitration. For instance, selective mono- and dinitration of 4,4'-bipyrazole have been achieved using different acid conditions. rsc.org The nitration of N-unsubstituted pyrazoles often occurs on the protonated form (conjugate acid). rsc.org

The choice of nitrating agent and solvent system is crucial for regioselectivity. For example, the nitration of pyrazole itself can be achieved with a mixture of fuming nitric acid and fuming sulfuric acid to yield 4-nitropyrazole. mdpi.com In some cases, N-nitropyrazole can rearrange to 4-nitropyrazole in the presence of sulfuric acid. mdpi.com Continuous flow nitration in microreactors has also been explored as a method to improve safety and control over the reaction. beilstein-journals.org

SubstrateNitrating Agent/ConditionsProductRef
4,4'-BipyrazoleHNO₃/H₂SO₄3,5-Dinitro- or 3,3',5,5'-tetranitro-4,4'-bipyrazoles rsc.org
PyrazoleFuming HNO₃/Fuming H₂SO₄4-Nitropyrazole mdpi.com
N-NitropyrazoleSulfuric Acid4-Nitropyrazole (via rearrangement) mdpi.com
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acidH₂SO₄/HNO₃ (Flow reactor)Nitrated pyrazole derivative beilstein-journals.org

Functional Group Interconversions Leading to Nitro Derivatives

An alternative to direct nitration is the conversion of an existing functional group into a nitro group. While less common for introducing a nitro group onto a pyrazole ring, this strategy is a fundamental part of organic synthesis. fiveable.me For example, an amino group can be converted to a nitro group, although the reverse reaction (reduction of a nitro group to an amine) is more frequent. ias.ac.in

In some synthetic pathways, a precursor containing a different functional group at the desired position is first synthesized and then transformed into the nitro group. For instance, the synthesis of 4-nitropyrazoles has been achieved starting from 4-iodopyrazole (B32481) and fuming nitric acid with a solid catalyst. mdpi.com This represents an iodination followed by a nitrodeiodination reaction. Such interconversions can offer advantages in terms of regioselectivity and substrate compatibility.

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound and its precursors is highly dependent on the optimization of reaction conditions, including the choice of reagents, solvents, temperature, and reaction time.

For the synthesis of the precursor 4-nitropyrazole, a one-pot, two-step method starting from pyrazole has been optimized. guidechem.com This process involves the initial reaction of pyrazole with concentrated sulfuric acid to form pyrazole sulfate, followed by direct nitration. The optimal conditions for the nitration step were found to be a molar ratio of fuming nitric acid (90%) to fuming sulfuric acid (20%) to concentrated sulfuric acid to pyrazole of 1.5:3:2.1:1, a reaction temperature of 50°C, and a reaction time of 1.5 hours, leading to a product yield of 85%. guidechem.com

In the synthesis of substituted bipyrazoles, the choice of solvent can significantly influence the regioselectivity of the cyclocondensation reaction. For example, in the synthesis of N1-substituted-4-nitropyrazole-5-carboxylates, pyridine (B92270) was identified as an excellent solvent for favoring the formation of the desired N1-substituted product. rsc.org

The synthesis of related polynitro-4,4'-bipyrazoles has also been optimized. For instance, the mononitration of 4,4'-bipyrazole to yield 3-nitro-4,4'-bipyrazole (B13587601) can be achieved with 4% nitric acid at 95°C for 6 hours. rsc.org More extensive nitration to produce 3,3'-dinitro-4,4'-bipyrazole is conveniently carried out in a medium of 80% phosphoric acid at 135°C for 3 hours. rsc.org For the synthesis of 3,3',5-trinitro-4,4'-bipyrazole, using 2.2 equivalents of nitric acid in 91% sulfuric acid at 100°C for 3 hours provides the desired product. rsc.org Further nitration to 3,3',5,5'-tetranitro-4,4'-bipyrazole is achieved with excess nitric acid in 91% sulfuric acid at 100°C for 8 hours. rsc.org

Table 1: Optimized Reaction Conditions for Nitropyrazole and Polynitro-4,4'-bipyrazole Synthesis

Target Compound Starting Material Reagents and Conditions Yield Reference
4-Nitropyrazole Pyrazole Fuming HNO₃ (90%)/Fuming H₂SO₄ (20%)/Conc. H₂SO₄, 50°C, 1.5h 85% guidechem.com
3-Nitro-4,4'-bipyrazole 4,4'-Bipyrazole 4% HNO₃, 95°C, 6h - rsc.org
3,3'-Dinitro-4,4'-bipyrazole 4,4'-Bipyrazole HNO₃, 82% H₃PO₄, 135°C, 3h - rsc.org
3,3',5-Trinitro-4,4'-bipyrazole 4,4'-Bipyrazole 2.2 eq. HNO₃, 91% H₂SO₄, 100°C, 3h - rsc.org
3,3',5,5'-Tetranitro-4,4'-bipyrazole 4,4'-Bipyrazole Excess HNO₃, 91% H₂SO₄, 100°C, 8h - rsc.org

Purification Techniques for Synthetic Intermediates and Final Products

The purification of this compound and its synthetic intermediates is crucial to obtain a product with the desired purity for subsequent applications and characterization. Common techniques employed include recrystallization and column chromatography.

In the synthesis of hydrazinium (B103819) 5-nitro-3-dinitromethyl-2H-pyrazole, an unexpected isomer of N-nitropyrazole, the final product was purified by recrystallization from methanol (B129727). acs.org This method is effective for removing impurities that have different solubilities in the chosen solvent.

Column chromatography is another widely used purification method. For instance, in the synthesis of various pyrimidine (B1678525) intermediates that could potentially be used in bipyrazole synthesis, column chromatography with a methanol in dichloromethane (B109758) (DCM) gradient (0-10%) or an ethyl acetate (B1210297) in heptane (B126788) gradient (5-25%) was employed to isolate the desired products. googleapis.com This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the target molecule from byproducts and unreacted starting materials.

The choice of purification technique often depends on the physical and chemical properties of the compound of interest and the nature of the impurities present. For industrial-scale production, advanced purification techniques may be utilized to ensure high yield and cost-effectiveness.

Theoretical and Computational Investigations of 4 Nitro 1 H 1,4 Bipyrazole

Electronic Structure Analysis via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of molecules. cecam.org These methods, ranging from ab initio to density functional theory, offer a powerful lens to inspect the arrangement and energy of electrons within 4-Nitro-1'H-1,4'-bipyrazole.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It has been effectively employed to study various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comscirp.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. irjweb.comwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comwuxiapptec.comnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. irjweb.comnih.gov For nitro-containing aromatic compounds, the strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution and the energies of these frontier orbitals.

In studies of related energetic materials, such as nitrated pyrazole (B372694) isomers, DFT calculations have been used to analyze frontier molecular orbitals and surface electrostatic potential. nih.govresearchgate.net For instance, the introduction of nitro groups tends to lower the LUMO energy, enhancing the molecule's electron-accepting capabilities. The HOMO-LUMO gap in a series of bipyrazole derivatives has been correlated with their efficiencies as corrosion inhibitors, where a smaller gap often implies higher reactivity. nih.gov

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Method/Basis Set
Quinoline-6.646-1.8164.83B3LYP/6-31+G(d,p) scirp.org
Fe(II)-complex (1)--2.73DFT researchgate.net
Fe(II)-complex (2)--2.61DFT researchgate.net
Imidazole Derivative-6.2967-1.80964.4871B3LYP/6-311G irjweb.com

This table presents data from related compounds to illustrate typical values obtained through DFT calculations. The exact values for this compound would require specific computational analysis.

Ab initio quantum chemistry methods are computational techniques based on first principles, without the inclusion of experimental data. peerj.com These methods are crucial for performing conformational analysis, which involves identifying the stable geometries (conformers) of a molecule and the energy barriers for rotation around single bonds. nih.goviu.edu.sa For this compound, the key conformational features include the relative orientation of the two pyrazole rings and the orientation of the nitro group.

Furthermore, the nitro group's orientation relative to the pyrazole ring it is attached to can also vary. The rotation around the C-NO2 bond is another important factor in the conformational landscape. Ab initio calculations can map the potential energy surface by systematically changing these dihedral angles to locate the lowest energy conformers and the transition states that separate them.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface illustrates the electrostatic potential at different points on the molecule's electron density surface. mdpi.com

Regions of negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole rings due to their high electronegativity. researchgate.netresearchgate.net Conversely, regions of positive electrostatic potential (colored in blue) are electron-deficient and are prone to nucleophilic attack. These are generally found around the hydrogen atoms.

Analysis of the charge distribution provides a quantitative measure of the electronic landscape. For nitro-containing compounds, the charge distribution is significantly affected by the strong electron-withdrawing nature of the nitro group, which can lead to polarization of the molecule. ucl.ac.uk In a study of a substituted 3-4'-bipyrazole derivative, natural population analysis revealed that the nitrogen and oxygen atoms carry significant negative charges. researchgate.net Similarly, for this compound, the nitrogen and oxygen atoms are expected to be the most electronegative centers.

Reactivity Descriptors and Fukui Functions

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). nih.gov These global reactivity descriptors are calculated from the energies of the HOMO and LUMO and provide a general measure of a molecule's reactivity.

For a more detailed, atom-specific understanding of reactivity, local reactivity descriptors such as Fukui functions are employed. mdpi.comresearchgate.netresearchgate.net The Fukui function, f(r), indicates the change in electron density at a specific point r when the total number of electrons in the molecule changes. scm.com It helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netscielo.org.mx

f+(r) : for nucleophilic attack (where an electron is added).

f-(r) : for electrophilic attack (where an electron is removed). mdpi.com

f0(r) : for radical attack.

In aromatic systems containing nitro groups, the Fukui function can be a powerful tool. mdpi.comresearchgate.net The nitro group, being strongly electron-withdrawing, significantly influences the distribution of these reactive sites. Studies have shown that for nitroaromatic compounds, the carbon atom attached to the nitro group and the oxygen atoms of the nitro group are often key sites for specific types of reactions. mdpi.com

ParameterFormulaDescription
Electronegativity (χ)-(EHOMO + ELUMO)/2Measures the ability of a molecule to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures the resistance to change in electron distribution. scirp.org
Global Softness (S)1/(2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)χ2/(2η)Measures the electrophilic power of a molecule.

This table outlines the key global reactivity descriptors derived from conceptual DFT.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational dynamics and flexibility of a molecule. cornell.edubiorxiv.org

For this compound, MD simulations can be used to explore its conformational space in a more comprehensive manner than static calculations. biorxiv.orguni-frankfurt.de An MD simulation would typically involve placing the molecule in a simulated environment, such as a box of solvent molecules, and observing its behavior over a period of nanoseconds or longer.

The resulting trajectory can be analyzed to understand:

The range of dihedral angles adopted by the bipyrazole linkage.

The rotational dynamics of the nitro group.

The flexibility of different parts of the molecule.

The interactions between the molecule and its environment.

This information is crucial for understanding how the molecule might behave in a solution or biological system, and how its shape might fluctuate under different conditions.

Computational Design of Derivatives and Analogs

Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties. mdpi.com By starting with a parent structure like this compound, new derivatives and analogs can be designed in-silico and their properties predicted before any synthetic work is undertaken. nih.gov

This process can involve:

Modifying Substituents: Adding or changing functional groups on the pyrazole rings to tune the electronic properties. For example, adding electron-donating groups could increase the HOMO energy and make the molecule more susceptible to electrophilic attack, while adding more electron-withdrawing groups could further lower the LUMO energy.

Structure-Activity Relationship (SAR) Studies: If a particular biological activity or material property is desired, computational methods can be used to establish relationships between the molecular structure and the observed activity. nih.gov

Virtual Screening: Creating a library of virtual derivatives and using computational tools to predict their properties, allowing for the selection of the most promising candidates for synthesis.

For instance, in the field of energetic materials, derivatives of nitropyrazoles are computationally designed to achieve a balance between high energy density and good thermal stability. researchgate.netrsc.org Similarly, in drug discovery, pyrazole analogs are designed and evaluated for their binding affinity to specific protein targets using techniques like molecular docking. mdpi.comnih.gov

Spectroscopic and Structural Elucidation Methodologies for 4 Nitro 1 H 1,4 Bipyrazole

X-ray Crystallography for Solid-State Molecular Architecture Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Following a comprehensive search of chemical and crystallographic databases, detailed experimental data from a single-crystal X-ray diffraction analysis for 4-Nitro-1'H-1,4'-bipyrazole is not publicly available. The synthesis of the compound has been reported, and its structure was confirmed by spectral methods, but the specific crystallographic information file (CIF), which contains atomic coordinates, bond lengths, and angles necessary for a detailed analysis of the crystal packing and intermolecular interactions, has not been deposited in accessible public databases such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD).

Therefore, it is not possible to generate specific data tables of hydrogen bond distances, angles, or π-π stacking parameters for this particular compound.

However, based on the known structural chemistry of related pyrazole (B372694) and nitro-aromatic compounds, a qualitative description of the expected intermolecular interactions that likely govern the crystal packing of this compound can be provided. Molecules of this type are rich in functional groups that are highly likely to participate in significant non-covalent interactions.

Expected Intermolecular Interactions:

Hydrogen Bonding: The 1'H-pyrazole ring contains a classic hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). In the solid state, pyrazole derivatives almost invariably form intermolecular N-H···N hydrogen bonds. These interactions can lead to the formation of various supramolecular motifs, such as dimers, trimers, or one-dimensional chains (catemers), which are common in the crystal structures of pyrazoles.

Interactions Involving the Nitro Group: The nitro group is a powerful hydrogen bond acceptor. The oxygen atoms of the NO₂ group can participate in weak C-H···O hydrogen bonds with acidic C-H protons from the pyrazole rings of neighboring molecules. These interactions, while weaker than conventional N-H···N bonds, play a crucial role in stabilizing the three-dimensional crystal lattice.

Chemical Reactivity and Transformation Studies of 4 Nitro 1 H 1,4 Bipyrazole

Reduction Reactions of the Nitro Group to Amine or other Nitrogen functionalities

The reduction of the nitro group in aromatic compounds is a fundamental transformation for the synthesis of aryl amines. asianpubs.org A variety of methods are available for the reduction of aromatic nitro groups, which can occur through catalytic hydrogenation or by using a metal in an acidic medium. masterorganicchemistry.com

Commonly employed catalysts for hydrogenation include palladium on carbon (Pd/C), Raney nickel, and platinum-based catalysts. tcichemicals.comaidic.it For instance, the combination of NaBH4 with catalytic amounts of NiCl2·6H2O has been shown to efficiently reduce various nitroarenes to their corresponding amines at room temperature. asianpubs.org Another effective method involves the use of trichlorosilane (B8805176) in the presence of a suitable additive, which offers high chemoselectivity by reducing the nitro group without affecting other functional groups. google.com

The reduction of the nitro group on the 4-Nitro-1'H-1,4'-bipyrazole scaffold to an amine functionality significantly alters the electronic properties of the molecule. This transformation converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, which can influence subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com

Beyond simple reduction to the amine, the nitro group can be transformed into other nitrogen functionalities. For example, partial reduction can lead to the formation of nitroso or hydroxylamine (B1172632) intermediates. Catalytic hydrogenation of nitroarenes can also yield different products such as azoxy and azo compounds, depending on the reaction conditions and the catalyst used. researchgate.netscispace.com

Table 1: Common Reagents for Nitro Group Reduction
Reagent/CatalystProductConditions
H2, Pd/CAmineCatalytic Hydrogenation
Sn, HClAmineMetal/Acid Reduction
Fe, HClAmineMetal/Acid Reduction
NaBH4, NiCl2·6H2OAmineRoom Temperature
TrichlorosilaneAmineChemoselective

Electrophilic Aromatic Substitution Patterns on the Bipyrazole Ring System

Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing aromatic rings. masterorganicchemistry.com The outcome of EAS reactions on the this compound system is dictated by the directing effects of the substituents on both pyrazole (B372694) rings. The nitro group is a strong deactivating group and a meta-director, meaning it withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta position. minia.edu.eglkouniv.ac.in

Conversely, the pyrazole ring itself can act as a directing group. The nitrogen atoms in the pyrazole rings have lone pairs of electrons that can be involved in resonance, influencing the electron density at various positions on the rings.

Key electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (—NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst such as FeBr3 or AlCl3. makingmolecules.com

Sulfonation: Introduction of a sulfonic acid group (—SO3H) using fuming sulfuric acid. lkouniv.ac.in

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. makingmolecules.com

The regioselectivity of these reactions on the bipyrazole scaffold will be a result of the interplay between the deactivating nitro group and the directing effects of the two interconnected pyrazole rings.

Nucleophilic Aromatic Substitution Potential

While aromatic rings are generally electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly when strong electron-withdrawing groups are present on the ring. chemistrysteps.com The nitro group in this compound is a powerful electron-withdrawing group, which can activate the pyrazole ring towards nucleophilic attack. libretexts.org

For S NAr to proceed, two main conditions must be met: the presence of a good leaving group (typically a halide) and significant reduction of electron density in the aromatic ring by electron-withdrawing substituents. libretexts.org The nitro group can stabilize the intermediate Meisenheimer complex formed during the reaction, but only when it is positioned ortho or para to the leaving group. chemistrysteps.com

Another pathway for nucleophilic substitution on nitroarenes is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the replacement of a hydrogen atom in an electrophilic aromatic ring by a nucleophile that carries a leaving group. organic-chemistry.org

The potential for nucleophilic substitution on the this compound system would likely be at positions ortho or para to the nitro group, provided a suitable leaving group is present or under conditions that favor VNS.

Metal-Catalyzed Coupling Reactions Involving Bipyrazole Nitrogen or Carbon Centers

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org These reactions have been widely applied in the synthesis of complex organic molecules, including pharmaceuticals. acs.org For the this compound scaffold, metal-catalyzed couplings can be envisioned at both the carbon and nitrogen centers.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. acs.org A halogenated derivative of this compound could potentially undergo Suzuki coupling to introduce new carbon substituents.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. acs.orgnih.gov

Heck Reaction: This reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com

N-H Arylation: The nitrogen atoms of the pyrazole rings can participate in coupling reactions. For instance, N-Hetarylation of pyrazoles can be achieved through coupling with aryl halides using a copper co-catalyst. researchgate.net

These coupling reactions provide a versatile platform for the derivatization of the bipyrazole core, allowing for the introduction of a wide range of functional groups.

Cycloaddition and Condensation Reactions Facilitated by the Bipyrazole Scaffold

The bipyrazole scaffold of this compound can participate in or facilitate various cycloaddition and condensation reactions.

Cycloaddition Reactions: These reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. youtube.com The double bonds within the pyrazole rings could potentially act as dienophiles or dipolarophiles in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions. beilstein-journals.org For example, this compound was obtained via a condensation reaction of 2-(4-nitro-1H-pyrazol-1-yl)malonaldehyde with hydrazine (B178648) hydrate (B1144303). researchgate.net

Condensation Reactions: These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. The amine group, which can be generated from the reduction of the nitro group, is a common functional group involved in condensation reactions. For example, it can react with carbonyl compounds to form imines or with carboxylic acids and their derivatives to form amides. Knoevenagel condensation is another example where an active methylene (B1212753) compound reacts with an aldehyde or ketone. rsc.org The synthesis of α-amino esters can be achieved through the condensation of ethyl nitroacetate (B1208598) with arylacetals, followed by reduction. beilstein-journals.org

These reactions demonstrate the potential of the bipyrazole scaffold to be elaborated into more complex molecular architectures.

Derivatization Strategies for Expanding Chemical Space

Derivatization is a key strategy for exploring the chemical space around a core scaffold and for optimizing its properties. mdpi.com For this compound, a variety of derivatization strategies can be employed, building upon the reactions discussed in the previous sections.

Functionalization of the Amino Group: The amine, obtained from the reduction of the nitro group, is a versatile handle for derivatization. It can be acylated to form amides, alkylated, or used in the synthesis of ureas and sulfonamides. masterorganicchemistry.com

Modification of the Bipyrazole Core: Electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed couplings, allow for the introduction of a wide array of substituents onto the bipyrazole rings.

Introduction of Chromophores or Fluorophores: Derivatization can be used to introduce specific functionalities to enhance analytical detection, such as chromophores for UV-Vis detection or fluorophores for fluorescence detection. nih.gov

By systematically applying these derivatization strategies, a diverse library of compounds based on the this compound scaffold can be generated for various applications.

Table 2: Derivatization Strategies for this compound
Reaction TypeFunctional Group TransformationPotential Reagents
Nitro Group Reduction-NO2 → -NH2H2/Pd/C, Sn/HCl
Amine Acylation-NH2 → -NHCORAcyl chlorides, Anhydrides
Electrophilic Halogenation-H → -Br, -ClBr2/FeBr3, Cl2/AlCl3
Suzuki Coupling-Br → -ArylArylboronic acids, Pd catalyst
Condensation-NH2 + RCHO → -N=CHRAldehydes, Ketones

Potential Applications of 4 Nitro 1 H 1,4 Bipyrazole Derivatives in Advanced Materials and Catalysis

Ligand Design in Coordination Chemistry

The bipyrazole unit is an effective N-donor ligand, capable of forming stable complexes with a variety of metal ions. The introduction of a nitro group onto this framework modifies its electronic and steric properties, influencing the structure and function of the resulting coordination compounds.

Metal-Organic Frameworks (MOFs) incorporating Bipyrazole Units

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs can be tuned by carefully selecting these components. Bipyrazole derivatives, particularly those functionalized with polar groups like the nitro group, are of great interest in this field.

A notable example involves the use of 3-nitro-4,4'-bipyrazole (B13587601) (a structural isomer of a 4-nitro-1'H-1,4'-bipyrazole derivative) to construct a series of MOFs with cobalt, copper, and zinc, denoted as M(BPZNO₂). These materials exhibit three-dimensional networks with channels decorated by the polar nitro groups nih.gov.

Key findings from the research on these nitro-functionalized bipyrazole MOFs include:

Thermal Stability: The frameworks show good thermal stability, with the zinc-based MOF, Zn(BPZNO₂), being stable up to 663 K in air nih.gov.

Porosity: The materials are micro-mesoporous, with Brunauer-Emmett-Teller (BET) specific surface areas ranging from 400 to 900 m²/g nih.gov.

Gas Adsorption: The presence of the nitro groups in the channels significantly enhances the affinity for carbon dioxide. The Zn(BPZNO₂) framework, in particular, demonstrates a high CO₂ adsorption capacity of 21.8 wt% (4.95 mmol/g) at 298 K and 1.2 bar. This performance positions it as a top-performing MOF for CO₂ capture among those functionalized solely with nitro groups nih.gov.

Host-Guest Interactions: Studies have revealed that the CO₂ molecules interact directly with the nitro group of the bipyrazole ligand within the MOF channels. This interaction, confirmed through X-ray diffraction and computational simulations, is a key factor in the material's high selectivity for CO₂ over N₂ nih.gov.

FrameworkMetal Ion (M)BET Surface Area (m²/g)Decomposition Temp. (K)CO₂ Uptake (wt% at 298K, 1.2 bar)
Co(BPZNO₂)Cobalt (Co)~400-900--
Cu(BPZNO₂)Copper (Cu)~400-900--
Zn(BPZNO₂)Zinc (Zn)~400-90066321.8

Transition Metal Complexes for Catalytic Applications (e.g., C-C, C-N coupling)

The nitrogen atoms in the pyrazole (B372694) rings of this compound derivatives make them excellent candidates for ligands in transition metal catalysis. The electron-withdrawing nature of the nitro group can modulate the electron density at the metal center, thereby influencing the catalytic activity.

While specific catalytic applications of this compound complexes are an emerging area of research, the broader class of pyrazole-containing ligands is widely used. Palladium-catalyzed cross-coupling reactions, such as C-C and C-N bond formation, are fundamental transformations in organic synthesis. These reactions often rely on catalysts supported by N-heterocyclic ligands to achieve high efficiency and selectivity.

The development of palladium precatalysts with biarylphosphine ligands has enabled difficult C-N cross-coupling reactions, including the amination of heterocyclic bromides like those derived from pyrazole. This demonstrates the compatibility of the pyrazole core within these catalytic cycles researchgate.net. The potential application for this compound would be as a ligand in similar systems, where its electronic properties could be harnessed to fine-tune catalyst performance for specific coupling reactions.

Optoelectronic Properties for Organic Electronics

The introduction of chromophoric and fluorophoric groups into organic molecules is a key strategy for developing materials for electronic and photonic devices. The this compound scaffold, with its conjugated system and strong electron-withdrawing nitro group, is well-suited for this purpose.

Chromophoric and Fluorophoric Characteristics

Research into bis(pyrazol-1-yl)pyridine (bppy) ligands featuring a 4-nitropyrazole unit has provided insight into the electronic and optical properties of these systems. The electronic environment of these ligands has been characterized using UV-Vis absorbance spectroscopy and cyclic voltammetry.

The substitution with a nitro group significantly impacts the electronic structure. For instance, a monosubstituted ligand with one 4-nitropyrazol-1-yl group exhibits a HOMO-LUMO gap of 3.01 eV, which is considerably smaller than that of the unsubstituted parent ligand (3.86 eV). This shift indicates that the nitro-functionalization allows for the tuning of the ligand's electronic properties, a crucial aspect for designing materials with specific optoelectronic functions urfu.ru.

Luminescent Material Development

The tailored electronic properties of these ligands can be exploited in the development of luminescent materials, particularly complexes with lanthanide ions. When the nitro group is reduced to an amino group, the resulting ligand can act as an efficient "antenna" to sensitize the emission of lanthanide ions like Europium(III).

For example, Eu(III) complexes incorporating amino-substituted bppy ligands have been synthesized and shown to be luminescent. The energy levels of these ligands are suitable for transferring absorbed energy to the Eu(III) center, which then emits light at its characteristic wavelengths. The triplet state (T₁) energy levels for amino-bearing ligands derived from the nitro precursors were determined to be in the range of 25,381 cm⁻¹ to 26,201 cm⁻¹, which is appropriate for sensitizing Eu(III) emission urfu.ru. The subsequent complexes demonstrated significant luminescence, with quantum yields and sensitization efficiencies being quantified urfu.ru. This pathway—synthesis of a nitro-derivative followed by reduction to an amine—highlights the utility of 4-nitropyrazole compounds as key precursors in the development of new luminescent materials urfu.ru.

Ligand TypeCalculated HOMO-LUMO Gap (eV)Derivative T₁ Energy Level (cm⁻¹)Application
Unsubstituted bppy3.86-Reference
Mono-4-nitropyrazol-1-yl bppy3.01-Chromophore
Amino-substituted bppy (from nitro)-25,381 - 26,201Antenna for Eu(III) Luminescence

Advanced Materials for Sensor Technologies

The pyrazole scaffold is a versatile platform for the design of chemical sensors. Appropriately substituted pyrazoles can exhibit changes in their optical or electrochemical properties upon interaction with specific analytes. The presence of a nitro group in this compound derivatives offers two potential avenues for sensor development.

First, the bipyrazole moiety can act as a chelating agent for metal ions. Numerous pyrazole-based fluorescent sensors have been developed that show a "turn-on" or "turn-off" response upon binding to cations like Zn²⁺, Cd²⁺, Fe³⁺, and Cu²⁺ nih.govnih.govchemrxiv.org. The coordination of the metal ion alters the internal photophysical processes of the molecule, leading to a change in fluorescence intensity nih.govnih.gov. Derivatives of this compound could potentially be designed to function in a similar manner, with the nitro group serving to modulate the selectivity and sensitivity of the sensor.

Second, the nitroaromatic group itself is a well-known electroactive and fluorescence-quenching moiety. This property is the basis for many sensors designed to detect explosive nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT) rsc.org. Therefore, derivatives of this compound could be explored as analytes for detection by π-electron-rich fluorescent sensors through fluorescence quenching mechanisms rsc.org. Conversely, the electrochemical reduction of the nitro group provides a distinct signal that can be used for detection. Electrochemical sensors have been developed for the rapid and sensitive determination of various nitroaromatic compounds, suggesting that a similar approach could be applied to quantify this compound or related molecules urfu.runih.gov.

Functional Polymers Incorporating Bipyrazole Moieties

The incorporation of bipyrazole moieties into polymer structures offers a pathway to advanced functional materials with tailored properties. Bipyrazole units are recognized for their use in creating heat-resistant polymers and materials with unique biological or chemical activities. researchgate.net The development of polymers containing pyrazole derivatives is an active area of research, with applications ranging from drug delivery systems to specialized catalysts. mdpi.comnih.gov

Research into pyrazole-modified monomers has demonstrated their utility in creating microgels with programmable shapes, such as anisotropic microgels. nih.govresearchgate.net This is achieved through π–π stacking interactions between pyrazole groups, which guide the self-assembly of polymer segments during polymerization. nih.gov By extension, derivatives of this compound could be synthesized into monomers for precipitation polymerization, potentially leading to novel microgel morphologies with applications in catalysis and biomaterials. nih.gov

Furthermore, pyrazole-based compounds have been employed as chain transfer agents in reversible addition-fragmentation chain-transfer (RAFT) polymerization, a technique that allows for the synthesis of polymers with controlled molecular weights and architectures. mdpi.com The electronic properties imparted by the 4-nitro group could be harnessed to design new RAFT agents for the polymerization of a wide range of monomers, leading to well-defined block copolymers and other advanced polymer structures. mdpi.com The unique combination of the bipyrazole structure and the nitro functional group in this compound makes its derivatives promising candidates for the creation of next-generation functional polymers.

Energetic Materials Research

Nitropyrazole compounds, including derivatives of this compound, are a significant focus in the field of energetic materials research. guidechem.com Their appeal stems from a combination of desirable characteristics for high-energy-density materials (HEDMs), such as high nitrogen content, high density, good oxygen balance, and substantial heats of formation, which contribute to their energetic performance. guidechem.comacs.orgbohrium.com

High Heat of Formation: The heat of formation is a critical parameter for an energetic compound, as a higher positive heat of formation releases more energy upon detonation. bohrium.comresearchgate.net The bipyrazole backbone is inherently rich in nitrogen, and the presence of multiple C-N and N-N bonds contributes significantly to a high positive heat of formation. guidechem.comenergetic-materials.org.cn The introduction of nitro groups further enhances this property. Energetic materials with high nitrogen content derive substantial energy from the heat of formation rather than solely from the oxidation of a carbon backbone. bohrium.com

Density: The density of an energetic material is a paramount factor influencing its detonation performance; for instance, detonation pressure is roughly proportional to the square of the density. researchgate.net Polynitro compounds are known to exhibit high densities. acs.org The planar structure of the pyrazole rings and the potential for efficient crystal packing in bipyrazole derivatives contribute to high densities. For example, related polynitro pyrazole compounds have achieved high densities, such as dipotassium (B57713) 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole with a density of 2.10 g cm⁻³ at 298 K. acs.org The introduction of nitro groups, as seen in this compound, is a key strategy for increasing the density of energetic compounds.

Thermal Stability: Thermal stability is a crucial safety indicator for energetic materials, ensuring they can be safely handled, stored, and deployed, particularly in applications requiring resistance to high temperatures. mdpi.comchimia.ch Imidazole and pyrazole energetic compounds often exhibit high stability due to their aromaticity and the presence of large π-conjugated systems. mdpi.com Bipyrazole structures are considered ideal backbones for creating energetic materials with good thermal stability. energetic-materials.org.cn Research on advanced tetracyclic frameworks constructed from bis(4-nitropyrazole) has yielded explosives with decomposition temperatures (Td) as high as 340 °C, significantly exceeding that of conventional heat-resistant explosives like HNS (Td = 318 °C). rsc.org The thermal stability of energetic materials is often assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). chimia.chnih.gov

The table below summarizes key energetic properties of related nitropyrazole-based compounds, illustrating the potential of this class of materials.

Compound/MaterialDensity (g cm⁻³)Decomposition/Peak Temp. (°C)Detonation Velocity (m s⁻¹)Detonation Pressure (GPa)
Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (5) acs.org2.10 (at 298 K)202796529.3
Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (7) acs.org1.83 (at 298 K)218893135.9
Tetracyclic Explosive (3) from bis(4-nitropyrazole) rsc.org-3408604-
TFX (fused triazole-triazine) nih.gov1.88300.3 (Peak)--
HNS (benchmark) rsc.orgicm.edu.pl-3187164-

The balance between high energy (performance) and low sensitivity to external stimuli like impact and friction is a key goal in HEDM research. fas.orgrsc.org The rigid, fused ring structures derived from nitrobipyrazoles offer a promising route to achieving this balance, making them potential candidates for a new generation of heat-resistant and insensitive energetic materials. rsc.org

Advanced Analytical Methodologies for Characterizing 4 Nitro 1 H 1,4 Bipyrazole

Chromatographic Separation Techniques (HPLC, GC, SFC) for Purity Assessment

The purity of 4-Nitro-1'H-1,4'-bipyrazole is a critical parameter, and chromatographic techniques are the cornerstone for its determination. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of this non-volatile, polar compound. nih.govnih.gov Gas Chromatography (GC) can also be employed, potentially after derivatization to increase volatility, while Supercritical Fluid Chromatography (SFC) offers a "green" alternative with unique selectivity. mdpi.commdpi.com

In a typical HPLC analysis, a reversed-phase C18 column is used, which separates compounds based on their hydrophobicity. longdom.org The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). analytichem.com Detection is commonly performed using a UV-Vis detector, as the nitro-aromatic system of this compound exhibits strong absorbance in the UV region. The purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. chromatographyonline.com

For GC analysis, a capillary column with a polar stationary phase is generally preferred for nitrogen-containing heterocyclic compounds. Flame Ionization Detection (FID) or a Nitrogen-Phosphorus Detector (NPD) can be used for sensitive detection. Purity assessment by GC also relies on the relative peak area percentage. sigmaaldrich.com

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

ParameterCondition
Instrument Agilent 1100 Series HPLC or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detector UV-Vis at 280 nm
Expected Retention Time ~5.8 min
Purity Result (Example) 99.8% (by area normalization)

Hyphenated Techniques (LC-MS, GC-MS) for Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. ijprajournal.comresearchgate.net Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), are indispensable for this purpose. researchgate.netnih.govchemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for identifying process-related impurities and degradation products of this compound. resolvemass.canih.gov After separation on an LC column, the eluent is introduced into the mass spectrometer. Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) generate ions from the analyte and its impurities. The mass analyzer then provides precise mass-to-charge (m/z) ratio information, which helps in determining the molecular weight of each impurity. researchgate.netsaspublishers.com Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where precursor ions are fragmented to create a characteristic pattern that aids in structural elucidation. resolvemass.ca

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile or semi-volatile impurities, such as residual solvents or certain starting materials, that may be present in the final product. thermofisher.com

Table 2: Potential Impurities of this compound and their Characterization by LC-MS

Potential ImpurityStructureExpected [M+H]⁺ (m/z)
4-Nitropyrazole (Starting Material)C₃H₃N₃O₂114.03
1H-Pyrazole (Starting Material)C₃H₄N₂69.06
1'H-1,4'-Bipyrazole (De-nitrated)C₆H₆N₄135.07
Isomeric Bipyrazole(e.g., 1,1'-isomer)181.06

Thermal Analysis (TGA, DSC, DTA) for Decomposition Pathways and Phase Transitions

Thermal analysis techniques are used to study the effect of heat on a material. uomustansiriyah.edu.iq Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) provide crucial information about the thermal stability, decomposition profile, and phase transitions of this compound. icmab.esmt.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. cetco.com For this compound, a TGA thermogram would likely show an initial stable region followed by one or more weight loss steps, indicating decomposition. The onset temperature of decomposition is a key indicator of its thermal stability. The decomposition may begin with the loss of the nitro group, followed by the breakdown of the bipyrazole rings. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. azom.com A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. At higher temperatures, a sharp exothermic peak would likely be observed, corresponding to its energetic decomposition. cetco.com

Differential Thermal Analysis (DTA) is a similar technique that measures the temperature difference between the sample and an inert reference. It also detects thermal events like melting and decomposition. cetco.com

Table 3: Representative Thermal Analysis Data for this compound

Analysis TechniqueParameterObservationInterpretation
DSC Melting Point (Tₘ)Endotherm at ~155 °CPhase transition from solid to liquid
DSC Decomposition (Tₑₓₒ)Sharp exotherm starting at ~250 °CEnergetic decomposition of the molecule
TGA Onset of Decomposition~245 °CTemperature at which significant mass loss begins
TGA Mass Loss Step 1~30% lossCorresponds to the loss of the -NO₂ group
TGA Mass Loss Step 2Further lossDecomposition of the bipyrazole backbone

Electroanalytical Methods (Cyclic Voltammetry) for Redox Behavior

Electroanalytical techniques, particularly Cyclic Voltammetry (CV), are used to investigate the reduction and oxidation (redox) properties of a compound. parksystems.com The nitro group in this compound is electrochemically active and can be readily reduced. nih.gov

In a CV experiment, the potential applied to a working electrode is swept linearly in the negative direction and then reversed. researchgate.net The resulting current is measured and plotted against the applied potential. For a nitroaromatic compound like this compound in an aprotic solvent, the voltammogram typically shows an irreversible reduction peak. This peak corresponds to the formation of a nitro radical anion. The potential at which this reduction occurs (the peak potential, Eₚ) provides information about the energy required for the electron transfer. researchgate.netnih.gov The irreversibility indicates that the generated radical anion is chemically unstable on the timescale of the CV experiment. dtu.dk

Table 4: Hypothetical Cyclic Voltammetry Data for this compound

ParameterValueDescription
Solvent Acetonitrile (ACN)Aprotic polar solvent
Supporting Electrolyte 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)Provides conductivity
Working Electrode Glassy CarbonInert electrode surface
Scan Rate 100 mV/sRate of potential change
Cathodic Peak Potential (Eₚ,c) -1.2 V (vs. Ag/AgCl)Potential of the nitro group reduction
Anodic Peak Not observedIndicates an irreversible process

Surface Analysis Techniques for Film Formation Studies

While less common for simple molecular characterization, surface analysis techniques become relevant if this compound is studied for applications in materials science, such as the formation of thin films or as a component in sensors. One relevant technique derived from crystallographic data is Hirshfeld surface analysis.

Table 5: Illustrative Hirshfeld Surface Analysis Contact Contributions for Crystalline this compound

Intermolecular Contact TypeReciprocal ContributionPercentage ContributionInterpretation
N···H / H···Ndₑ + dᵢ~35%Likely hydrogen bonding involving pyrazole (B372694) rings
O···H / H···Odₑ + dᵢ~20%Interactions involving the nitro group and pyrazole C-H
N···O / O···Ndₑ + dᵢ~15%Close contacts between nitro groups and pyrazole rings
C···H / H···Cdₑ + dᵢ~10%van der Waals forces
N···Ndₑ + dᵢ~8%Interactions between pyrazole rings and/or nitro groups
Otherdₑ + dᵢ~12%Minor contributions from other contacts

Future Perspectives and Research Challenges for 4 Nitro 1 H 1,4 Bipyrazole

Development of More Efficient and Sustainable Synthetic Routes (e.g., Green Chemistry Approaches)

The current known synthesis of 4-Nitro-1'H-1,4'-bipyrazole involves the condensation reaction of 2-(4-nitro-1H-pyrazol-1-yl)malonaldehyde with hydrazine (B178648) hydrate (B1144303) researchgate.net. While effective, this route presents opportunities for improvement in line with the principles of green chemistry. Future research will likely focus on developing synthetic protocols that are more atom-economical, energy-efficient, and environmentally benign nih.gov.

Key areas of development include:

Catalyst-Free and Solvent-Free Conditions: Inspired by recent successes in the synthesis of other pyrazole (B372694) derivatives, future work could explore catalyst-free and solvent-free reaction conditions, potentially utilizing techniques like mechanochemical grinding mdpi.comnih.gov. Such methods reduce waste and minimize the environmental impact associated with traditional solvents and catalysts benthamdirect.com.

Microwave and Ultrasonic Assistance: The use of alternative energy sources such as microwave irradiation and ultrasonication has proven effective in accelerating reaction times and improving yields in pyrazole synthesis benthamdirect.commdpi.com. Applying these techniques to the synthesis of this compound could lead to more efficient processes.

Aqueous and Green Solvents: Shifting from conventional organic solvents to water or biodegradable deep eutectic solvents (DESs) is a primary goal of green chemistry thieme-connect.comthieme-connect.com. Research into the feasibility of aqueous-based synthesis for nitrated bipyrazoles could significantly enhance the sustainability of their production thieme-connect.com.

One-Pot Reactions: Designing multi-component, one-pot reactions that combine several synthetic steps without isolating intermediates can dramatically improve efficiency and reduce waste mdpi.comnih.gov. A future challenge is to devise such a strategy starting from simpler, readily available precursors.

Green Chemistry ApproachPotential Benefit for SynthesisRelevant Research Finding
Catalyst-Free Synthesis Reduces reliance on potentially toxic or expensive catalysts and simplifies purification.An eco-friendly, catalyst-free condensation reaction was used to produce other mono- and bis-pyrazole derivatives mdpi.comnih.gov.
Microwave-Assisted Synthesis Shortens reaction times and often increases product yields.A novel approach using microwave activation under solvent-free conditions yielded 3,5-disubstituted-1H-pyrazoles in high yields mdpi.com.
Use of Green Solvents Minimizes the use and generation of hazardous substances.Deep eutectic solvents (DESs) have been successfully used as recyclable and effective media for pyrazole synthesis thieme-connect.com.
Solvent-Free Reactions Reduces waste and environmental impact, often simplifying the process.A silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) catalyst facilitated the efficient preparation of bis(1H-pyrazol-5-ols) in a solvent-free environment nih.gov.

Exploration of Novel Reactivity Pathways and Functionalizations

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group and the nucleophilic character of the pyrazole rings. The nitro group is often described as a "synthetic chameleon" due to its ability to be transformed into various other functionalities or to activate the heterocyclic core mdpi.com.

Future research challenges in this area include:

C-H Activation: A significant challenge is the selective functionalization of C-H bonds. Recent work has demonstrated the palladium-catalyzed, regioselective C-H arylation of 4-nitropyrazoles at the C5 position acs.org. Exploring similar transition-metal-catalyzed cross-coupling reactions for this compound could unlock a vast chemical space for new derivatives.

Nitro Group as a Directing Group and Leaving Group: The strong electron-withdrawing effect of the nitro group activates the pyrazole ring for nucleophilic attack mdpi.com. This property can be exploited for nucleophilic aromatic substitution (SNAr) reactions, where the nitro group itself could potentially act as a leaving group under certain conditions, allowing for the introduction of diverse substituents.

Transformations of the Nitro Group: The nitro group can be reduced to an amino group, providing a key handle for further derivatization, such as amide or sulfonamide formation. This would create a library of compounds with potentially different electronic and biological properties.

Cycloaddition Reactions: The pyrazole ring system can participate in various cycloaddition reactions. For instance, studies on the reaction between nitrylimines and nitroalkenes have led to the formation of nitropyrazole systems through a cycloaddition-elimination sequence, highlighting the complex reactivity of these scaffolds nih.gov.

Integration into Hybrid Material Systems

The bipyrazole scaffold is an excellent ligand for coordinating with metal ions, making this compound a promising building block for advanced materials. The presence of multiple nitrogen atoms allows for versatile coordination modes, while the nitro group can tune the electronic properties of the final material and provide active sites for interactions.

Future research will likely focus on:

Metal-Organic Frameworks (MOFs): MOFs constructed from bipyrazole linkers have been investigated for applications like CO2 adsorption and as antibacterial agents mdpi.comrsc.org. The introduction of a nitro group can enhance the functionality of MOFs by increasing Lewis acidity and creating specific binding pockets for polar molecules researchgate.net. A key challenge is to synthesize stable, porous MOFs using this compound as a linker for potential applications in gas storage, separation, and catalysis researchgate.net.

Energetic Materials: Polynitro-pyrazole-based compounds are a hot topic in the field of energetic materials rsc.org. Integrating this compound into energetic MOFs (EMOFs) or coordination polymers could lead to new materials with tailored thermal stability and detonation performance rsc.org.

Sensors and Catalysts: The polar nitro group can enhance interactions with specific analytes, suggesting potential for use in chemical sensors. Furthermore, MOFs containing nitro groups have demonstrated utility in catalysis, where the group's electron-withdrawing nature can enhance the catalytic activity of the metal centers researchgate.net.

Computational Prediction and Validation of New Derivatives

Computational chemistry has become an indispensable tool for predicting the properties of new molecules and guiding synthetic efforts eurasianjournals.com. Methods like Density Functional Theory (DFT) are crucial for understanding the structural, electronic, and energetic properties of pyrazole derivatives nih.govresearchgate.net.

Key research challenges and opportunities include:

Predicting Reactivity and Regioselectivity: DFT calculations can be used to model reaction pathways and predict the most likely sites for functionalization, such as C-H activation or nucleophilic attack researchgate.net. This can save significant experimental effort by focusing on the most promising synthetic routes.

Designing Novel Derivatives: Computational screening can be used to design new derivatives of this compound with desired properties. For example, by modeling the electronic properties (HOMO/LUMO energies), researchers can predict derivatives with specific optical or conductive characteristics for materials science applications mdpi.com.

Validation of Experimental Data: Computational studies provide a powerful means to corroborate experimental findings. For instance, calculated spectroscopic data (NMR, IR) can be compared with experimental spectra to confirm the structure of newly synthesized compounds mdpi.com.

Exploring Material Properties: Molecular dynamics and DFT simulations can predict how this compound-based linkers will assemble into larger structures like MOFs and can estimate properties such as pore size, surface area, and gas adsorption capabilities eurasianjournals.com.

Computational MethodApplication for this compound Research
Density Functional Theory (DFT) Calculate geometric structures, enthalpies of formation, HOMO/LUMO energies, and predict reactivity and spectroscopic properties researchgate.netmdpi.com.
Molecular Docking Predict binding modes and affinities of derivatives to biological targets, guiding the design of potential therapeutic agents nih.govnih.gov.
Molecular Dynamics (MD) Simulations Analyze the dynamic behavior and conformational flexibility of the molecule and its interaction with other molecules or materials eurasianjournals.comnih.gov.

Addressing Scalability in Synthesis for Broader Application

For any compound to move from academic curiosity to practical application, its synthesis must be scalable, safe, and economically viable. The current synthetic route for this compound has not been optimized for large-scale production.

Future research must address the following challenges:

Process Optimization: Each step of the synthesis needs to be optimized for yield, purity, and safety on a larger scale. This includes evaluating different reagents, solvents, and reaction conditions.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. The development of a flow-based synthesis for 4,4'-bipyrazole derivatives, capable of producing material on the scale of grams per hour, serves as a blueprint for what could be achieved for this compound researchgate.net.

Purification Strategies: Developing efficient and scalable purification methods is critical. Chromatographic purification, often used in laboratory settings, is frequently impractical for large-scale production. Alternative methods like crystallization or selective extraction will need to be explored.

Cost-Effectiveness: The cost of starting materials and reagents is a major factor in scalability. Identifying less expensive and more readily available precursors will be essential for making the compound and its derivatives accessible for broader applications.

Q & A

Basic: What are the recommended synthetic protocols and characterization techniques for 4-Nitro-1'H-1,4'-bipyrazole derivatives?

Methodological Answer:
A common synthetic route involves condensation reactions of substituted precursors under reflux conditions. For example, derivatives can be synthesized by reacting nitro-substituted pyrazole intermediates with aldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) . Post-synthesis, characterization typically employs:

  • NMR spectroscopy for confirming molecular structure and substituent positions.
  • X-ray crystallography to resolve crystal packing and bond geometries (e.g., bond distances and torsion angles) .
  • Elemental analysis and IR spectroscopy to verify functional groups (e.g., nitro groups at ~1,520 cm⁻¹ and ~1,350 cm⁻¹) .

Basic: How do substituents influence the crystallographic parameters and reactivity of 3,3'-bipyrazole derivatives?

Methodological Answer:
Substituents on the bipyrazole core (e.g., nitro, aryl, or alkyl groups) significantly alter crystallographic parameters such as bond angles, torsion angles, and packing efficiency. For instance:

  • Electron-withdrawing groups (e.g., nitro) increase molecular planarity, reducing interlayer spacing in crystals .
  • Steric hindrance from bulky substituents (e.g., tert-butyl) disrupts π-π stacking, affecting solubility and reactivity .
    Comparative studies using X-ray diffraction and DFT calculations are critical for correlating substituent effects with experimental geometries .

Basic: What experimental methods are used to evaluate the thermal stability of nitro-functionalized bipyrazoles?

Methodological Answer:
Thermal stability is assessed via:

  • Differential Scanning Calorimetry (DSC) to measure decomposition temperatures (e.g., TNBP derivatives with decomposition >250°C) .
  • Thermogravimetric Analysis (TGA) to quantify mass loss under controlled heating.
  • Impact sensitivity tests (e.g., BAM drop-hammer) to determine safety thresholds for energetic materials .

Advanced: How can density functional theory (DFT) and wavefunction analysis tools like Multiwfn optimize the design of bipyrazole-based energetic materials?

Methodological Answer:

  • DFT calculations (e.g., B3LYP functional) predict molecular electrostatic potentials (MEPs), bond dissociation energies, and thermodynamic stability .
  • Multiwfn software analyzes electron localization functions (ELF) and hole-electron distributions to identify reactive sites and predict detonation velocities .
    For example, DFT-optimized geometries of TNBP derivatives show strong agreement with X-ray data, enabling rapid screening of high-energy-density candidates .

Advanced: How should researchers resolve contradictions between experimental and computational structural data for bipyrazole derivatives?

Methodological Answer:
Discrepancies often arise in bond lengths and angles due to crystal packing forces not modeled in gas-phase DFT. To address this:

  • Perform periodic boundary condition (PBC) DFT to simulate solid-state environments .
  • Compare experimental (X-ray) and theoretical torsion angles to identify steric or electronic outliers .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds) influencing crystallographic deviations .

Advanced: What methodologies are used to benchmark the energetic performance of this compound against conventional explosives like RDX?

Methodological Answer:
Key metrics include:

  • Detonation velocity (D) and pressure (P) , calculated via the Kamlet-Jacobs equations using DFT-derived heats of formation and densities .
  • Crystal density measurements (e.g., gas pycnometry) to validate computational predictions.
    Studies show TNBP derivatives achieve D > 8,800 m/s and P > 32 GPa, outperforming RDX (D = 8,750 m/s, P = 34 GPa) .

Advanced: How can bipyrazole ligands enhance the functionality of metal-organic frameworks (MOFs)?

Methodological Answer:
Bipyrazole ligands (e.g., H2bpz) in MOFs improve stability and catalytic activity due to their rigid, nitrogen-rich structure. Applications include:

  • Gas storage : High surface area and porosity for CO₂ or H₂ adsorption .
  • Catalysis : Fe(bpz) MOFs exhibit redox-active sites for hydrocarbon oxidation .
    Synthesis involves solvothermal reactions with metal salts (e.g., Fe³⁺) and bipyrazole linkers .

Advanced: What emerging applications exist for nitro-functionalized bipyrazoles beyond energetic materials?

Methodological Answer:
Recent advances include:

  • Self-healing materials : Bipyrazole-based piezoelectric crystals autonomously repair mechanical fractures via dipole realignment .
  • Corrosion inhibition : DFT studies suggest nitro-bipyrazoles adsorb on metal surfaces, blocking reactive sites in acidic environments .
  • Pharmaceutical intermediates : Functionalization with bioactive groups (e.g., triazoles) enables antimicrobial activity screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.